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Introduction
Strychnos nux-vomica L., a member of the Loganiaceae family, is a plant with a long history of

use in traditional medicine systems, including Ayurveda, Unani, and Chinese medicine.[1]

Despite its well-known toxicity, primarily attributed to the potent indole alkaloids strychnine and

brucine, various extracts of S. nux-vomica have demonstrated a wide spectrum of biological

activities.[2][3] This technical guide provides a comprehensive overview of the significant

pharmacological effects of S. nux-vomica extracts, with a focus on quantitative data, detailed

experimental methodologies, and the underlying signaling pathways. The information

presented herein is intended to serve as a valuable resource for researchers and professionals

engaged in natural product-based drug discovery and development.

Quantitative Data on Biological Activities
The biological activities of Strychnos nux-vomica extracts have been quantified in numerous

studies. The following tables summarize the key quantitative findings for easy comparison.

Table 1: Cytotoxic Activity of Strychnos nux-vomica Extracts
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Extract/Compo
und

Cell Line Assay IC50 Value Reference

Aqueous

Methanolic

Leaves Extract

Human

Epidermoid

Larynx

Carcinoma (Hep-

2)

In vitro cytotoxic

assay
17.8 µg/mL [4]

Aqueous

Methanolic

Leaves Extract

Breast

Carcinoma

(MCF-7)

In vitro cytotoxic

assay
36.3 µg/mL [4]

Aqueous

Methanolic

Leaves Extract

Colon Carcinoma

(HCT)

In vitro cytotoxic

assay
41.2 µg/mL [4]

Brucine

Human

Hepatoma

(HepG2)

MTT Assay

Not explicitly

stated, but

showed the

strongest toxic

effect among

four tested

alkaloids.

[5]

Strychnine,

Brucine N-oxide,

Isostrychnine

Human

Hepatoma

(HepG2)

MTT Assay

Showed varying

degrees of

cytotoxicity.

[5]

Root Extract

Human Multiple

Myeloma (RPMI

8226)

Anti-proliferative

assay

Dose and time-

dependent

inhibition

[6]

Table 2: Analgesic and Anti-inflammatory Activity of Strychnos nux-vomica Extracts
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Extract/Co
mpound

Animal
Model

Assay Dose Effect Reference

Aqueous

Methanolic

Leaves

Extract

Mouse

Acetic acid-

induced

writhing

100 mg/kg
31.95%

inhibition
[4]

Aqueous

Methanolic

Leaves

Extract

Mouse

Acetic acid-

induced

writhing

200 mg/kg
55.26%

inhibition
[4]

Aqueous

Methanolic

Leaves

Extract

Mouse

Acetic acid-

induced

writhing

400 mg/kg
65.04%

inhibition
[4]

Brucine and

Brucine N-

oxide

Rat

Carrageenan-

induced paw

edema

Not specified

Significant

inhibition of

edema

[7]

Brucine and

Brucine N-

oxide

Rat

Freund's

complete

adjuvant-

induced

arthritis

Not specified

Reduced 6-

keto-PGF1α

and 5-HT

levels

[7]

Table 3: Antidiabetic Activity of Strychnos nux-vomica Extracts
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Extract Animal Model Dose Effect Reference

Methanolic Seed

Extract

Alloxan-induced

diabetic rats

100 mg/kg and

200 mg/kg

Significant

reduction in

blood glucose

levels at 2nd and

3rd week.

[1]

Hydroalcoholic

and Aqueous

Seed Extracts

Alloxan-induced

diabetic rats
3.6 mg/kg

Significant

reduction in

blood glucose

levels.

[8]

Table 4: Antimicrobial Activity of Strychnos nux-vomica Extracts

Extract Method
Tested
Microorganism
s

Result Reference

Ethanolic Seed

Extract

Agar Disc

Diffusion

Staphylococcus

aureus,

Escherichia coli,

Klebsiella

pneumoniae

Showed

inhibitory activity.
[9]

Aqueous

Methanolic

Leaves Extract

Not specified

Escherichia coli,

Enterobacter,

Staphylococcus

aureus,

Pseudomonas

Showed

susceptibility.
[10]

Methanolic Bark

Extract
Not specified

Serratia

marcescens,

Escherichia coli,

Penicillium

notatum,

Fusarium

oxysporum

Showed decent

zone of

inhibition.

[11]
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Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature

concerning the biological activities of Strychnos nux-vomica extracts.

Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a widely used method to determine the free radical scavenging activity of plant

extracts.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that accepts an

electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of

DPPH is accompanied by a color change from deep violet to light yellow, which is measured

spectrophotometrically.

Reagents and Equipment:

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol or Ethanol

Strychnos nux-vomica extract

Ascorbic acid (standard)

Spectrophotometer

96-well microplate or cuvettes

Procedure:

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

Preparation of extract solutions: Prepare a stock solution of the S. nux-vomica extract in

methanol or ethanol. From the stock solution, prepare serial dilutions to obtain a range of

concentrations.

Assay:
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In a 96-well plate, add a specific volume of each extract dilution to the wells.

Add the same volume of DPPH solution to each well.

For the control, add the same volume of methanol/ethanol and DPPH solution.

For the blank, add the same volume of methanol/ethanol and the extract solution.

Incubate the plate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance at 517 nm using a microplate reader.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the

following formula:

Where:

Abs_control is the absorbance of the control reaction.

Abs_sample is the absorbance of the test sample. The IC50 value, the concentration of

the extract that scavenges 50% of the DPPH radicals, is determined by plotting the

percentage of scavenging activity against the extract concentrations.[12]

Cytotoxic Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial

dehydrogenases, to form insoluble purple formazan crystals. The amount of formazan

produced is proportional to the number of viable cells.

Reagents and Equipment:

MTT solution (5 mg/mL in PBS)

Strychnos nux-vomica extract
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Cell culture medium

Dimethyl sulfoxide (DMSO) or other solubilizing agent

96-well cell culture plates

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24

hours to allow for cell attachment.

Treatment: Treat the cells with various concentrations of the S. nux-vomica extract and

incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: After the incubation period, add MTT solution to each well and incubate for

2-4 hours at 37°C.

Formazan Solubilization: Remove the medium containing MTT and add a solubilizing

agent (e.g., DMSO) to dissolve the formazan crystals.

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate

reader.

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The

IC50 value, the concentration of the extract that inhibits 50% of cell growth, is determined

from the dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw
Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic

inflammatory response characterized by edema formation. The first phase is mediated by

histamine and serotonin, while the second phase is mediated by prostaglandins and other
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inflammatory mediators. The ability of a compound to reduce the paw volume is indicative of

its anti-inflammatory potential.

Animals and Reagents:

Wistar or Sprague-Dawley rats

Carrageenan solution (1% in saline)

Strychnos nux-vomica extract

Standard anti-inflammatory drug (e.g., Indomethacin)

Plethysmometer or calipers

Procedure:

Animal Grouping: Divide the rats into groups: control (vehicle), standard drug, and different

doses of the S. nux-vomica extract.

Drug Administration: Administer the vehicle, standard drug, or extract orally or

intraperitoneally.

Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan

solution into the subplantar region of the right hind paw of each rat.

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at

different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

Calculation: The percentage of inhibition of edema is calculated using the following formula:

Where:

V_c is the average increase in paw volume in the control group.

V_t is the average increase in paw volume in the treated group.[4]

Analgesic Activity: Hot Plate Test
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This method is used to assess the central analgesic activity of drugs.

Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus.

An increase in the reaction time after drug administration indicates an analgesic effect.

Apparatus and Animals:

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

Mice or rats

Strychnos nux-vomica extract

Standard analgesic drug (e.g., Morphine)

Procedure:

Baseline Measurement: Place each animal on the hot plate and record the reaction time

(e.g., paw licking or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue

damage.

Drug Administration: Administer the vehicle, standard drug, or extract to different groups of

animals.

Post-treatment Measurement: Measure the reaction time at different time intervals (e.g.,

30, 60, 90, and 120 minutes) after drug administration.

Calculation: The percentage of the maximum possible effect (% MPE) is calculated as:

Antimicrobial Activity: Agar Disc Diffusion Method
This is a widely used method to screen for the antimicrobial activity of plant extracts.

Principle: A filter paper disc impregnated with the plant extract is placed on an agar plate that

has been inoculated with a specific microorganism. If the extract has antimicrobial activity, a

clear zone of inhibition will be observed around the disc.

Materials:
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Strychnos nux-vomica extract

Sterile filter paper discs

Bacterial or fungal cultures

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

Standard antibiotic or antifungal discs

Procedure:

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

Inoculation of Agar Plates: Spread the microbial suspension evenly over the surface of the

agar plate.

Application of Discs: Impregnate sterile filter paper discs with a known concentration of the

S. nux-vomica extract and place them on the inoculated agar surface. Also, place a

standard antibiotic/antifungal disc and a blank disc (impregnated with the solvent) as

positive and negative controls, respectively.

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for

bacteria).

Measurement: Measure the diameter of the zone of inhibition in millimeters.

Signaling Pathways and Mechanisms of Action
The biological activities of Strychnos nux-vomica extracts are mediated through the modulation

of various cellular signaling pathways.

Anticancer Activity: Wnt/β-catenin Signaling Pathway
The alkaloids brucine and strychnine from S. nux-vomica have been shown to suppress the

growth of colon cancer cells by targeting the Wnt/β-catenin signaling pathway.[13] In the

canonical Wnt pathway, the absence of a Wnt ligand leads to the degradation of β-catenin.

However, in many cancers, this pathway is aberrantly activated, leading to the accumulation of
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β-catenin in the nucleus, where it promotes the transcription of genes involved in cell

proliferation and survival. Brucine and strychnine have been found to upregulate the

expression of DKK1 and APC, which are negative regulators of the Wnt pathway, and

downregulate the expression of β-catenin, c-Myc, and p-LRP6, key components of the

pathway.[13]
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Wnt/β-catenin signaling pathway and the inhibitory action of S. nux-vomica alkaloids.
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Anticancer Activity: Apoptosis Induction
Brucine, a major alkaloid in S. nux-vomica, has been shown to induce apoptosis in human

hepatoma (HepG2) cells.[5] The mechanism involves the mitochondrial pathway, characterized

by the depolarization of the mitochondrial membrane, release of cytochrome c, and activation

of caspase-9 and caspase-3.[4][5]
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Click to download full resolution via product page

Mitochondrial pathway of apoptosis induced by brucine.

Anti-inflammatory Activity: NF-κB Signaling Pathway
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The anti-inflammatory effects of Strychnos nux-vomica are likely mediated, at least in part,

through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B

cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of

pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition

of this pathway can lead to a reduction in the inflammatory response.
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NF-κB signaling pathway and its potential inhibition by S. nux-vomica extracts.

Conclusion
Strychnos nux-vomica extracts exhibit a remarkable range of biological activities, including

potent anticancer, anti-inflammatory, antioxidant, antidiabetic, and antimicrobial effects. The

primary bioactive constituents, the alkaloids strychnine and brucine, are responsible for many

of these pharmacological properties. This guide has provided a consolidated resource of

quantitative data, detailed experimental protocols, and insights into the molecular mechanisms

underlying the observed activities. While the therapeutic potential of S. nux-vomica is

significant, its inherent toxicity necessitates careful and standardized processing and dosage

determination. Further research is warranted to isolate and characterize novel bioactive

compounds, elucidate their precise mechanisms of action, and develop safe and effective

therapeutic agents based on this traditionally important medicinal plant.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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